2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine
Description
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (CAS: 122368-54-1) is a piperidine-pyridine hybrid compound with a 4-chlorophenyl substituent. It serves as a critical intermediate in synthesizing bepotastine besilate, a non-sedative antihistamine used to treat allergic conditions . The compound is synthesized via multi-step reactions involving dichloromethane and sodium hydroxide, achieving 99% purity . Its molecular formula is C₁₇H₁₈ClN₂O, with a molecular weight of 301.79 g/mol. Purification methods, such as pH-dependent phase separation, eliminate crystallization steps, enabling industrial scalability .
Properties
IUPAC Name |
2-[(4-chlorophenyl)-piperidin-4-yloxymethyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c18-14-6-4-13(5-7-14)17(16-3-1-2-10-20-16)21-15-8-11-19-12-9-15/h1-7,10,15,17,19H,8-9,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTZYADIPHOGUDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90456739 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122368-54-1 | |
| Record name | 2-{(4-Chlorophenyl)[(piperidin-4-yl)oxy]methyl}pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90456739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(4-Chlorophenyl)(4-piperidinyloxy)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine typically involves the reaction of 4-chlorobenzyl chloride with piperidine, followed by the reaction with 2-pyridinemethanol . The reaction conditions often include the use of solvents such as chloroform or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity .
Chemical Reactions Analysis
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry Applications
Synthesis Intermediate:
CPMP is utilized as an intermediate in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its ability to undergo further chemical transformations makes it valuable in producing complex molecules.
Table 1: Synthesis Pathways Involving CPMP
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Grignard Reaction | Chlorobenzaldehyde + Pyridine derivatives | Reflux with potassium carbonate | Racemic (4-chlorophenyl)methyl)pyridine |
| Debenzylation | Benzylated CPMP | Hydrogenation under pressure | Pure CPMP |
| Resolution | Racemic CPMP + Mandelic acid | Reflux in methanol | Enantiomerically pure forms |
Biological Applications
Antimalarial Activity:
Recent studies have demonstrated that CPMP exhibits significant antimalarial properties. In vitro evaluations showed that both R and S forms of the compound inhibited malaria parasite growth effectively.
Case Study:
In a study assessing the efficacy of various sulphonamide derivatives attached to CPMP, compounds with specific substituents showed IC50 values comparable to established antimalarials like sulfadoxine. For example, derivatives with 2,5-dichloro and 4-nitro groups yielded IC50 values of 2.1 μM and 3.2 μM, respectively .
Table 2: Antimalarial Efficacy of CPMP Derivatives
| Compound | IC50 (μM) |
|---|---|
| CPMP with 2,5-Dichloro | 2.1 |
| CPMP with 4-Nitro | 3.2 |
| Positive Control (Sulfadoxine) | 1.0 |
Medical Applications
Drug Development:
CPMP serves as a building block for developing new therapeutic agents targeting neurological disorders and inflammatory diseases. Its structural characteristics allow it to interact with biological targets effectively.
Neuroprotective Effects:
Research indicates that derivatives of CPMP may exhibit neuroprotective effects, making them candidates for treating conditions like Alzheimer's disease. Studies have shown that modifications to the piperidin-4-yloxy group can enhance these properties .
Industrial Applications
Specialty Chemicals Production:
In the industrial sector, CPMP is involved in producing specialty chemicals with tailored functional properties. Its versatility allows it to be incorporated into formulations requiring specific reactivity or stability.
Mechanism of Action
The mechanism of action of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been found to act as an antagonist at dopamine receptors, particularly the D4 subtype . This interaction can modulate neurotransmitter activity, leading to potential therapeutic effects in neurological disorders such as epilepsy and Parkinson’s disease . The compound’s anti-inflammatory and analgesic effects are also attributed to its ability to inhibit certain enzymes and signaling pathways involved in inflammation.
Comparison with Similar Compounds
Dopamine Receptor Ligands
FAUC213 (2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine) is a D2 dopamine receptor antagonist.
Pharmacological and Physicochemical Properties
Activity Profiles
Physicochemical Data
Biological Activity
2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine, also known by its CAS number 161558-45-8, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure includes a chlorophenyl group and a piperidine moiety, which are known to contribute to various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological systems, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 469.92 g/mol
- CAS Number : 161558-45-8
Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:
-
Enzyme Inhibition : Many derivatives target specific enzymes involved in cell proliferation and survival, such as:
- Thymidylate synthase
- Histone deacetylases (HDAC)
- PI3K pathways
- Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
- Antioxidant Activity : Some studies suggest potential antioxidant properties, which can mitigate oxidative stress in cells.
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds structurally related to this compound:
- A study demonstrated that similar compounds inhibited tumor growth by targeting PI3K pathways, effectively reducing malignant cell proliferation .
- Another investigation reported IC values indicating significant cytotoxicity against various cancer cell lines, suggesting that this compound could serve as a lead for developing new anticancer agents .
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In vitro assays revealed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with MIC values lower than those of standard antibiotics .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.044 |
| Bacillus subtilis | 0.180 |
| Escherichia coli | 0.200 |
Case Studies
- Study on Anticancer Efficacy :
- Antimicrobial Screening :
Q & A
Q. What are the critical steps for optimizing synthetic yield of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine in laboratory settings?
- Methodological Answer : The synthesis involves hydrogenation of intermediate 3 using 5% Pd/C under 40 psi H₂ at <30°C for 16 hours, achieving 94% yield. Key factors include:
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Adhere to hazard codes H302 (toxic if swallowed), H315 (skin irritation), and H319 (eye irritation). Protocols include:
- PPE : Gloves, goggles, and lab coats.
- Storage : Inert atmosphere, room temperature (per P402+P404 ).
- Spill Management : Use absorbents (e.g., vermiculite) and avoid dust formation (P261-P305+P351+P338 ) .
Advanced Research Questions
Q. How can enantiomeric purity be achieved, and what analytical methods validate this?
- Methodological Answer :
- Chiral Resolution : Racemic mixtures are treated with S(+)-mandelic acid (2 eq) in methanol, refluxed, and recrystallized (methanol/isopropanol) to isolate S(-)-enantiomer . The mother liquor is similarly processed with R(-)-mandelic acid for the R(+)-enantiomer .
- Validation : Chiral HPLC with 49.91:50.09 enantiomer ratio confirms resolution. NMR (¹H, ¹³C) and LCMS ([M+H]⁺ = 303) further characterize purity .
Q. How do structural modifications at the piperidine or pyridine moieties influence physicochemical properties?
- Methodological Answer :
- Piperidine Substitution : Electron-withdrawing groups (e.g., sulfonyl in 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride ) increase polarity, altering solubility and binding affinity.
- Pyridine Functionalization : 2-Pyridylmethylidene hydrazine derivatives (e.g., in co-crystal C8H7ClO2·C12H10N4 ) enhance hydrogen-bonding networks, impacting crystallinity and stability .
Q. What strategies resolve contradictions in pharmacological data across studies?
- Methodological Answer :
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for receptor binding) and protocols (e.g., NIH guidelines for cytotoxicity).
- Computational Validation : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile discrepancies in bioactivity (e.g., reverse transcriptase inhibition in pyridine derivatives) .
Key Notes
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
